molecular formula C26H21ClNP B1585645 (4-Cyanobenzyl)triphenylphosphonium chloride CAS No. 20430-33-5

(4-Cyanobenzyl)triphenylphosphonium chloride

Cat. No. B1585645
CAS RN: 20430-33-5
M. Wt: 413.9 g/mol
InChI Key: GXMFPJIKPZDNCS-UHFFFAOYSA-M
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Description

“(4-Cyanobenzyl)triphenylphosphonium chloride” is a chemical compound with the molecular formula C26H21ClNP . It has a molecular weight of 413.891 g/mol . The compound is also known by several other names, including 4-cyanobenzyl triphenylphosphonium chloride, 4-cyanophenyl methyl triphenylphosphanium chloride, and 4-triphenylphosphino methyl benzenecarbonitrile .


Molecular Structure Analysis

The molecular structure of “(4-Cyanobenzyl)triphenylphosphonium chloride” is represented by the linear formula: C26H21ClNP . This indicates that the molecule is composed of 26 carbon atoms, 21 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 phosphorus atom .

Scientific Research Applications

    Organic Synthesis

    • Triphenylphosphonium salts are widely used as reagents in organic synthesis .
    • They can easily react with alcohols, alkyl halides, and carboxylic acids, giving rise to a large variety of chemical entities .
    • Alkoxymethyltriphenylphosphonium salts are majorly employed in the carbon homologation of carbonyl compounds and preparation of enol ethers .
    • Their methylene insertion strategy is extensively demonstrated in the total synthesis of a wide range of natural products and other important organic molecules .

    Pharmaceuticals

    • Triphenylphosphonium salts have been used in the synthesis of various drugs, including vitamin D2, vitamin A, and clindamycin .

    Cancer Research

    • There has been a surge of interest in developing compounds selectively targeting mitochondria for the treatment of neoplasms .
    • A series of novel, small-molecule compounds containing a triphenylphosphine moiety show remarkable activity in a panel of cancer cell lines .
    • The mechanism of action includes mitochondrial localization causing decreased oxygen consumption, increased superoxide production, and attenuated growth factor signaling .

    Chemical Industry

    • Triphenylphosphonium salts are used in a variety of applications, including sensitizers, heat stabilizers, light stabilizers, antioxidants, flame retardants, antistatic agents, rubber antiozonants, and analytical reagents .

    Transition Metal Complexes

    • Triphenylphosphonium salts are often used as ligands for transition metal complexes, including ones that serve as catalysts in organometallic chemistry .

    Phase-Transfer Catalysts

    • Triphenylphosphonium salts are used as phase-transfer catalysts .

    Polymer-Supported Triphenylphosphine

    • Polymer-supported triphenylphosphine (PS-TPP) has diverse chemistry and applications in organic synthesis .
    • It is used in functional group interconversions, heterocycle synthesis, metal complexes and their application in synthesis, and total synthesis of natural products .
    • Many examples are provided from the literature to show the scope and selectivity (regio, stereo, and chemo) in these transformations .

    Preparation of Phosphine Derivatives

    • Triphenylphosphine can be prepared in the laboratory by treatment of phosphorus trichloride with phenylmagnesium bromide or phenyllithium .
    • The industrial synthesis involves the reaction between phosphorus trichloride, chlorobenzene, and sodium .

    Sensitizers, Stabilizers, and Antioxidants

    • Triphenylphosphine is used in a variety of applications, including sensitizers, heat stabilisers, light stabilisers, antioxidants .

    Flame Retardants and Antistatic Agents

    • Triphenylphosphine is used as flame retardants, antistatic agents .

    Rubber Antiozonants and Analytical Reagents

    • Triphenylphosphine is used as rubber antiozonants, and analytical reagents .

Safety And Hazards

“(4-Cyanobenzyl)triphenylphosphonium chloride” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid getting the compound in eyes, on skin, or on clothing, and to use personal protective equipment/face protection .

properties

IUPAC Name

(4-cyanophenyl)methyl-triphenylphosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NP.ClH/c27-20-22-16-18-23(19-17-22)21-28(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;/h1-19H,21H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMFPJIKPZDNCS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C#N)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClNP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369137
Record name (4-Cyanobenzyl)triphenylphosphonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Cyanobenzyl)triphenylphosphonium chloride

CAS RN

20430-33-5
Record name (4-Cyanobenzyl)triphenylphosphonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Cyanobenzyl)triphenylphosphonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The phosphonium salt used for this preparation was made as follows:- a solution of triphenylphosphine (39.3g) and 4-chloromethylbenzonitrile (22.7g) in toluene (400 ml) was heated under reflux for 53 hr. After cooling, the solid was collected, washed with toluene and dried to give 4-cyanobenzyltriphenylphosphonium chloride (35.4g), νmax (nujol) 2230 (CN) and 1436 cm.-1 (PPH3), τ (d6 -DMSO; 60 MHz) values include 2.0-2.5 (aromatic protons), 4.47 (CH2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
39.3 g
Type
reactant
Reaction Step Two
Quantity
22.7 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
C Hellermark, UW Gedde, A Hult - Polymer Bulletin, 1992 - Springer
Polymers based on 11-(4′-cyano-trans-4-stilbenyloxy)undecanyl vinyl ether have been synthesized by living cationic polymerization, photo-initiated cationic polymerization using …
Number of citations: 8 link.springer.com
A Reichstein, S Vortherms, S Bannwitz… - Journal of Medicinal …, 2012 - ACS Publications
A series of linearly anellated lapacho quinone analogues substituted at the 2-position of the tricyclic naphtho[2,3-b]furan-4,9-dione system were synthesized and evaluated for their …
Number of citations: 85 pubs.acs.org
C Cutler - 2000 - ro.uow.edu.au
Thiophene is a widely exploited precursor for the synthesis of environmentally stable, conducting electroactive polymers. The ease of substitution at the C3 position of the thiophene …
Number of citations: 3 ro.uow.edu.au
AJ Moore, A Chesney, MR Bryce… - European Journal of …, 2001 - Wiley Online Library
Electron donor−π−acceptor chromophores 5, 9, 11, 18−20, 21, 22, 27, 28a, 28c, 31, 32, 34−36, 38a−c, 41a, 41c, and 42 have been synthesised. The donor units are 1,3‐dithiole and …
GJ Ashwell, AA Maxwell, A Green - Journal of Materials Chemistry, 2002 - pubs.rsc.org
The optically nonlinear dye, 5-{4-[2-(4-dibutylaminophenyl)vinyl]benzylidene}-2-(1-ethylpropyl)-5,6,7,8-tetrahydroisoquinolinium bromide (1a), differs from other Langmuir–Blodgett (LB) …
Number of citations: 20 pubs.rsc.org

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